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Compound of Interest

Compound Name: EC1167 hydrochloride

Cat. No.: B12413680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthesis pathway for EC1167
hydrochloride, a critical linker component of the prostate-specific membrane antigen (PSMA)-

targeting tubulysin conjugate, EC1169. This document outlines the chemical synthesis,

including proposed reaction steps, necessary reagents, and reaction conditions, presented in a

format tailored for researchers and professionals in the field of drug development.

Introduction to EC1167 and its Role in EC1169
EC1167 serves as a hydrophilic linker designed to connect a PSMA-targeting ligand to a potent

tubulysin cytotoxic payload in the small molecule-drug conjugate (SMDC) EC1169. The linker's

design is crucial for the overall efficacy and pharmacokinetic profile of the conjugate, ensuring

stability in circulation and efficient cleavage upon internalization into target cancer cells.

EC1169 has shown potential in the treatment of metastatic castration-resistant prostate cancer

(mCRPC).

Proposed Synthesis Pathway for EC1167
The synthesis of EC1167 is a multi-step process involving the assembly of a peptide-based

linker structure. The following represents a chemically sound, proposed synthetic route based

on established peptide synthesis methodologies and the known structure of EC1167.

2.1. Overall Synthetic Strategy
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The synthesis is proposed to proceed via a convergent strategy, where key fragments are

synthesized separately and then coupled together. This approach allows for purification of

intermediates at each stage, leading to a higher purity of the final product. The main steps

involve:

Synthesis of the core peptide backbone.

Introduction of the spacer element.

Coupling of the terminal cysteine residue.

Final deprotection and conversion to the hydrochloride salt.

2.2. Detailed Experimental Protocols

The following protocols are hypothetical and based on standard organic synthesis techniques.

Actual reaction conditions may require optimization.

Step 1: Synthesis of the Di-aspartic Acid Intermediate (1)

Reaction: Fmoc-L-Asp(OtBu)-OH is coupled with H-L-Asp(OtBu)-OMe using a standard

peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic

base like DIPEA (N,N-Diisopropylethylamine).

Solvent: Anhydrous Dimethylformamide (DMF).

Temperature: Room temperature.

Duration: 2-4 hours.

Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed

sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over

anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product

is purified by silica gel column chromatography.

Step 2: Fmoc Deprotection (2)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: The Fmoc protecting group of intermediate 1 is removed using a solution of 20%

piperidine in DMF.

Temperature: Room temperature.

Duration: 30 minutes.

Work-up: The solvent is removed under vacuum, and the residue is co-evaporated with

toluene to remove residual piperidine. The resulting amine is used directly in the next step.

Step 3: Coupling with the Phenylacetic Acid Spacer (3)

Reaction: The deprotected di-aspartic acid intermediate 2 is coupled with 4-

(carboxymethyl)phenylacetic acid using HATU and DIPEA.

Solvent: Anhydrous DMF.

Temperature: Room temperature.

Duration: 4-6 hours.

Work-up and Purification: Similar to Step 1.

Step 4: Introduction of the Cysteine Moiety (4)

Reaction: The Fmoc group of intermediate 3 is deprotected as described in Step 2. The

resulting amine is then coupled with Fmoc-L-Cys(Trt)-OH using HATU and DIPEA.

Solvent: Anhydrous DMF.

Temperature: Room temperature.

Duration: 4-6 hours.

Work-up and Purification: Similar to Step 1.

Step 5: Final Deprotection and Hydrochloride Salt Formation (EC1167 Hydrochloride)
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Reaction: The fully protected precursor 4 is treated with a cleavage cocktail, typically

containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to remove the Boc,

tBu, and Trt protecting groups simultaneously.

Cleavage Cocktail Composition: TFA/TIS/H2O (95:2.5:2.5).

Temperature: Room temperature.

Duration: 2-3 hours.

Work-up: The cleavage cocktail is evaporated under a stream of nitrogen. The crude product

is precipitated by the addition of cold diethyl ether, collected by centrifugation, and washed

multiple times with cold ether.

Salt Formation: The resulting free acid is dissolved in a minimal amount of a suitable solvent

(e.g., methanol or dioxane) and treated with a stoichiometric amount of hydrochloric acid

(e.g., 1M HCl in diethyl ether) to form the hydrochloride salt. The final product is isolated by

precipitation or lyophilization.

Data Presentation
The following tables are templates for summarizing the quantitative data that would be

collected during the synthesis of EC1167 hydrochloride.

Table 1: Summary of Reaction Yields and Purity
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Step
Intermediat
e

Starting
Material
(mass)

Product
(mass)

Yield (%)
Purity
(HPLC, %)

1

Di-aspartic

Acid

Intermediate

(1)

- - - -

2

Deprotected

Intermediate

(2)

- - - -

3

Phenylacetic

Acid Coupled

Product (3)

- - - -

4

Cysteine

Coupled

Product (4)

- - - -

5
EC1167

Hydrochloride
- - - -

Table 2: Characterization Data for EC1167 Hydrochloride

Analysis Expected Result Observed Result

Molecular Formula C33H46ClN7O17S -

Molecular Weight 879.27 g/mol -

¹H NMR - -

¹³C NMR - -

Mass Spectrometry (ESI-MS) [M+H]⁺ = 844.26 -

Purity (HPLC) >95% -
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Visualizations
4.1. Synthesis Workflow
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Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of EC1167 hydrochloride.

4.2. Tubulin Polymerization Inhibition Pathway

EC1169 delivers a tubulysin payload, which disrupts microtubule dynamics, a critical process

for cell division.
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Caption: Signaling pathway of tubulin polymerization inhibition by the tubulysin payload.

Conclusion
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This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of

EC1167 hydrochloride. The successful synthesis of this complex linker is a critical step in the

development of the promising anti-cancer agent EC1169. The provided experimental outlines,

data presentation templates, and visualizations are intended to serve as a valuable resource

for researchers in the field of targeted cancer therapy. Further optimization and detailed

characterization would be necessary to validate and implement this synthetic route in a

laboratory setting.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
EC1167 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413680#synthesis-pathway-for-ec1167-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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